Regioisomeric Distinction: Para-Ethyl Substitution Defines Chromatographic and Mass Spectrometric Behavior
4-Ethylethcathinone is the para-substituted regioisomer within the ethylethcathinone series. Positional isomerism among synthetic cathinones produces distinct chromatographic retention times and unique product ion spectra under collision-induced dissociation (CID) and electron-activated dissociation (EAD) [1]. While direct quantitative data for 4-EEC are absent from peer-reviewed literature, comparative metabolic profiling of 2-MEC, 3-MEC, and 4-MEC demonstrates that the position of the alkyl substituent on the phenyl ring dictates both the number and identity of Phase I metabolites, underscoring that regioisomers are analytically non-interchangeable [1].
| Evidence Dimension | Analytical distinctness based on positional isomerism |
|---|---|
| Target Compound Data | 4-EEC (para-ethyl substitution) — specific chromatographic and MS/MS behavior not interchangeable with ortho or meta isomers |
| Comparator Or Baseline | 2-Ethylethcathinone (ortho) and 3-Ethylethcathinone (meta) |
| Quantified Difference | Not quantified for 4-EEC; class-level inference based on 2-MEC, 3-MEC, and 4-MEC metabolic data showing 4, 7, and 6 tentatively identified metabolites, respectively |
| Conditions | In vitro human liver microsome incubations; LC-HRMS² with CID and EAD |
Why This Matters
Analytical laboratories must procure the exact positional isomer reference standard (4-EEC) to ensure accurate mass spectral library matching and to avoid misidentification in forensic casework.
- [1] Freni, F., et al. (2023). Electron activated dissociation - a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers. Analytica Chimica Acta, 1283, 341962. View Source
